2-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a trimethoxyphenyl group
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-25-15-9-17(27-3)16(26-2)8-12(15)10-19-21-18(24)11-23-14-7-5-4-6-13(14)20-22-23/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXNLRCRHQRXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.
Acetohydrazide Formation: The next step involves the reaction of benzotriazole with chloroacetyl chloride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is reacted with 2,4,5-trimethoxybenzaldehyde under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can target the imine bond formed during the condensation step.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Reduced forms of the imine bond, potentially leading to secondary amines.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can have applications in catalysis and materials science.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as an antimicrobial or anticancer agent. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as UV-absorbing materials or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed that the compound interacts with biological targets through its hydrazide and benzotriazole moieties. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
- 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group. This group can enhance the compound’s biological activity and provide additional sites for chemical modification, making it a versatile molecule for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
